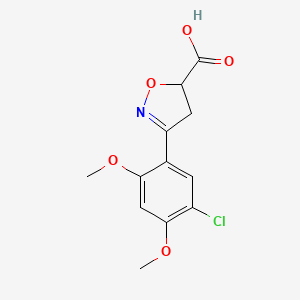

3-(5-氯-2,4-二甲氧基苯基)-4,5-二氢异噁唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

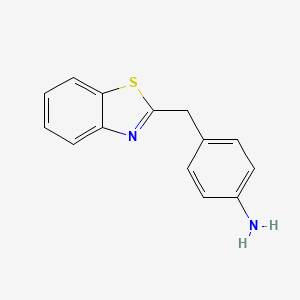

The compound 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the chloro and dimethoxy substituents on the phenyl ring, along with the dihydroisoxazole moiety, suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the reaction of hydroxylamine with different precursors such as dimethyl acetylenedicarboxylate or chlorofumaroyl dichloride can lead to hydroxyisoxazole derivatives . Similarly, the reaction of hydroxylamine hydrochloride with 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid can yield isoxazoline and isoxazole derivatives . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Isoxazole derivatives can exhibit tautomerism, where the hydrogen atom can switch between different atoms within the molecule, leading to different tautomeric forms. The molecular structure of isoxazole derivatives can be influenced by the substituents on the ring, as seen in the case of 5-hydroxyisoxazoles and isoxazol-5-ones . The crystal structure of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, can provide insights into the possible conformation and arrangement of the 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid molecule .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate . Additionally, isoxazole derivatives can undergo rearrangements, such as the conversion of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles . These reactions highlight the reactivity of the isoxazole ring and the potential transformations that the compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For example, the presence of a carboxylic acid group, as seen in 3-Chloro-2,4,5-trifluorobenzoic acid, can lead to the formation of hydrogen-bonded dimers and affect the compound's solubility and melting point . The introduction of substituents such as chloro, methyl, and methoxy groups can also impact the compound's acidity, basicity, and overall reactivity .

科学研究应用

互变异构和碱性

- 3,4-二甲基-5-羟基异噁唑醇,与3-(5-氯-2,4-二甲氧基苯基)-4,5-二氢异噁唑-5-羧酸在结构上有相似之处,已被研究其在各种溶剂中的互变异构性质。这些异噁唑在不同溶剂极性下显示不同形式,表明其多样化的化学行为和潜在的各种应用(Boulton & Katritzky, 1961)。

合成和重排

- 对与所讨论化合物有结构关联的异噁唑-和4,5-二氢异噁唑-3-羧酸酰胺的合成和重排进行研究,揭示了创造新型化学结构的潜在途径。这些化合物在特定条件下可以重排为氨基呋喃,突显了一种生成新化学实体的方法(Andrianov, Semenikhina, & Eremeev, 1991)。

在氨基糖合成中的应用

- 一项关于使用4,5-二氢异噁唑合成氨基糖的研究展示了该化合物在有机合成领域中的相关性,特别是在复杂糖衍生物的生产中。这个过程涉及一系列反应,包括羟基化和还原,以产生氨基糖(Jäger & Schröter, 1990)。

液晶行为

- 一项新颖研究调查了含有4,5-二氢异噁唑的非对称液晶二聚体,展示了其在先进液晶材料开发中的潜力。这些材料表现出独特的介晶相和转变性质,受到二氢异噁唑基团的分子结构的影响(Tavares et al., 2016)。

选择性亲核化学

- 与该化合物相关的结构,5-氨基甲酰基-3-硫代甲基异噁唑-4-羧酸,已经通过选择性亲核化学合成,表明了其在有针对性化学合成中的潜力。这个过程导致了一系列类似药物的异噁唑,展示了该化合物在药物发现和化学库中的相关性(Robins, Fettinger, Tinti, & Kurth, 2007)。

作用机制

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential to interact with various proteins or enzymes, it could influence a wide range of biochemical pathways .

Pharmacokinetics

Therefore, its bioavailability, distribution within the body, metabolic transformation, and elimination routes remain unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s difficult to predict how these factors might impact the compound’s behavior .

属性

IUPAC Name |

3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO5/c1-17-9-5-10(18-2)7(13)3-6(9)8-4-11(12(15)16)19-14-8/h3,5,11H,4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRVXUULWFWTEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=NOC(C2)C(=O)O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)